

Independent Verification & Comparison Guide: Tetrahydroquinazoline-Based p97 Inhibitors

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Compound of Interest

Compound Name: 4-Quinazolinamine, 2-chloro-
5,6,7,8-tetrahydro-
CAS No.: 1127-86-2
Cat. No.: B3213793

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As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires moving beyond basic IC50 values to understand the mechanistic causality of the compound's behavior in complex cellular systems. This guide provides an independent verification of the **4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-** scaffold—the critical synthetic building block that enabled the discovery of the potent p97 AAA+ ATPase inhibitor ML241[1].

We will objectively compare the performance of ML241 against alternative p97 inhibitors (ML240, DBEQ, and CB-5083), detail the self-validating experimental protocols required to verify its on-target activity, and map the causality behind its unique phenotypic profile[2][3].

Target Context: p97/VCP and Protein Homeostasis

The AAA+ ATPase p97 (Valosin-containing protein, VCP) is a central regulator of protein homeostasis. It acts as a molecular unfoldase, extracting ubiquitinated proteins from the endoplasmic reticulum (ER) and delivering them to the 26S proteasome for degradation via the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway[4][5]. Because cancer cells

rely heavily on ERAD to manage high protein synthesis rates, p97 has emerged as a transformative therapeutic target[6].

The synthesis of ML241 relies on the intermediate **4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-** (CAS 1127-86-2), which undergoes N-benylation to form the active pharmacophore[1]. This tetrahydroquinazoline core dictates the unique binding kinetics within the p97 D2 ATP-binding pocket, differentiating ML241 from its fully aromatic quinazoline counterpart, ML240[2][7].

Comparative Performance Analysis

While ML241 and ML240 share similar biochemical potency, their cellular phenotypes diverge significantly. ML240 induces rapid apoptosis, whereas the tetrahydroquinazoline-derived ML241 induces a delayed response, making it an invaluable tool for studying isolated ERAD impairment without the immediate confounding effects of cell death[2][7].

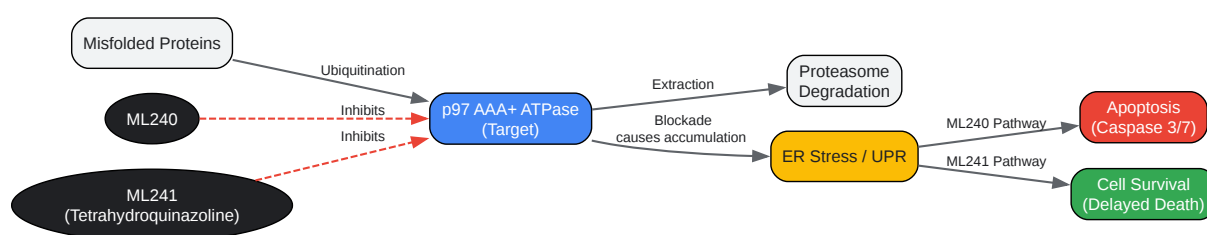
Table 1: Performance Comparison of p97 Inhibitors

Compound	Core Scaffold	Target Domain	IC50 (p97 ATPase)	ERAD Inhibition	Apoptosis Induction	Clinical Status
ML241	Tetrahydroquinazoline	D2 ATP-competitive	~100 nM	Yes	No (Delayed)	Preclinical Tool
ML240	Quinazoline	D2 ATP-competitive	~110 nM	Yes	Yes (Rapid)	Preclinical Tool
DBeQ	Quinazoline	D1/D2 ATP-competitive	~1-7 μ M	Yes	Yes (Moderate)	Hit Compound
CB-5083	Indole-Pyrimidine	D2 ATP-competitive	~11 nM	Yes	Yes (Potent)	Phase I (Halted)

Data synthesized from structure-activity relationship studies[2][3][4].

Mechanistic Causality & Pathway Visualization

The structural shift from a fully aromatic quinazoline (ML240) to a tetrahydroquinazoline (ML241) alters the downstream cellular stress response. Both compounds successfully block p97, leading to the accumulation of misfolded proteins and ER stress. However, ML240 rapidly mobilizes executioner caspases 3 and 7 and stimulates LC3-II accumulation within minutes[2][7]. ML241 lacks this rapid apoptotic trigger, suggesting that the tetrahydroquinazoline core avoids off-target kinase interactions or secondary pathway activations that accelerate cell death.



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Fig 1: p97 AAA+ ATPase pathway showing differential apoptotic outcomes of ML240 vs. ML241.

Experimental Protocols (Self-Validating Systems)

To independently verify the efficacy of **4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-** derivatives, researchers must employ self-validating experimental systems. The following protocols ensure that the observed biochemical inhibition translates to specific, on-target cellular phenotypes.

Protocol 1: In Vitro p97 ATPase Activity Assay (Malachite Green)

- Objective: Quantify the IC₅₀ of the tetrahydroquinazoline derivative.
- Causality: Why use Malachite Green? ATP hydrolysis by the p97 D2 domain generates inorganic phosphate (Pi). Malachite green forms a complex with phosphomolybdate under acidic conditions, yielding a highly specific colorimetric shift at 620 nm. This provides a

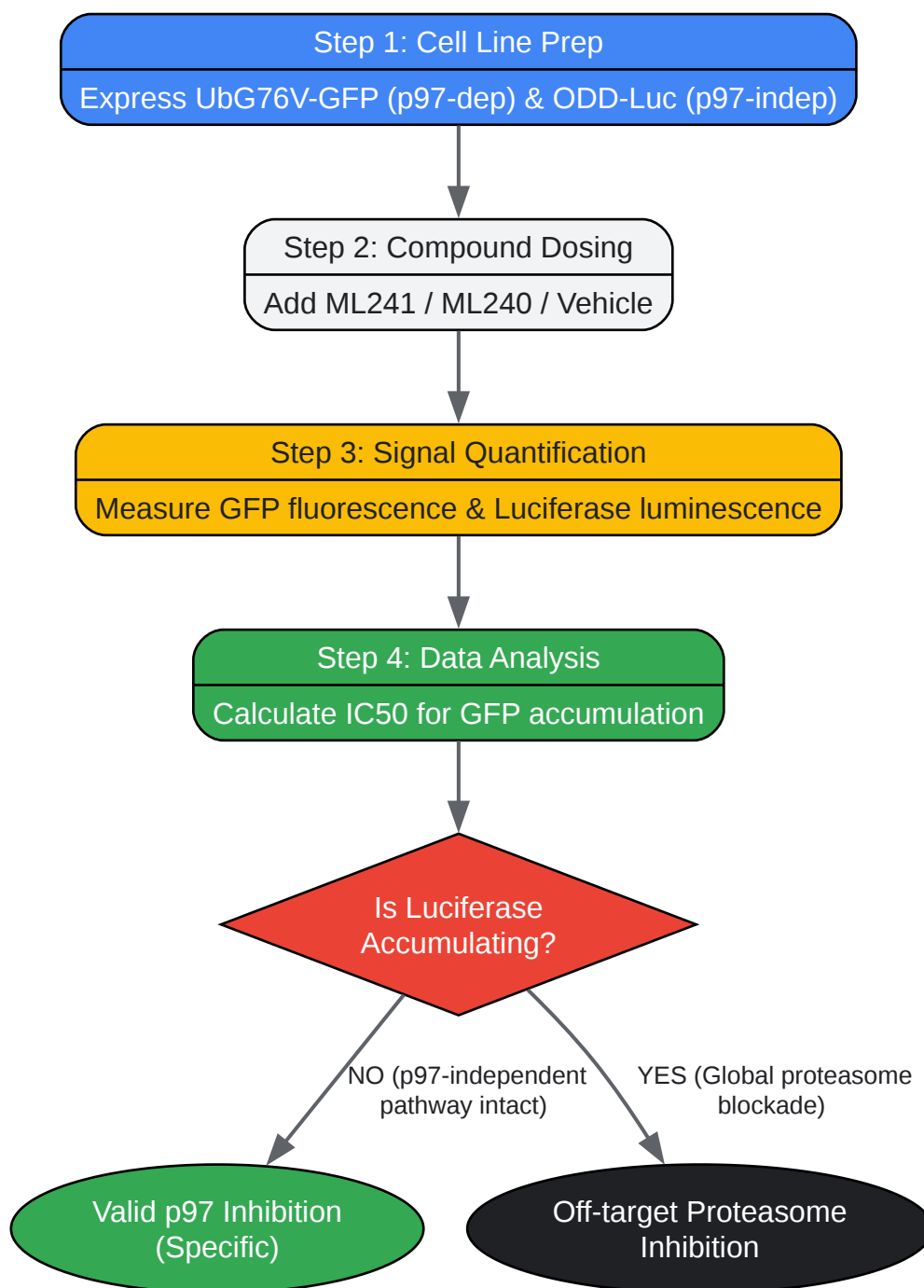
direct, interference-free quantification of ATPase activity, avoiding the artifacts common in coupled-enzyme assays which may be confounded by off-target inhibitor binding.

- Methodology:
 - Protein Preparation: Purify wild-type hexameric p97 from an E. coli expression system.
 - Compound Incubation: Dilute the inhibitor in assay buffer (50 mM Tris pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP). Incubate with 20 nM p97 for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium in the D2 pocket before substrate competition.
 - Reaction Initiation: Add 50 μM ATP and incubate for 60 minutes at 37°C.
 - Detection: Add Malachite Green reagent. Read absorbance at 620 nm. Calculate IC₅₀ using non-linear regression against vehicle (DMSO) controls.

Protocol 2: Dual-Reporter Proteasome Substrate Degradation Assay

- Objective: Verify targeted ERAD impairment without global proteasome toxicity[2][7].
- Causality: Directly measuring ubiquitinated protein accumulation cannot distinguish between upstream p97 inhibition and downstream 20S/26S proteasome blockade. The dual-reporter system solves this by co-expressing a p97-dependent substrate (UbG76V-GFP) and a p97-independent substrate (ODD-Luciferase). A true p97 inhibitor will selectively stabilize GFP without affecting Luciferase, creating a self-validating internal control against broad proteasome toxicity.
- Methodology:
 - Cell Line Engineering: Stably transfect HeLa cells with UbG76V-GFP and ODD-Luciferase.
 - Compound Dosing: Treat cells with varying concentrations of the tetrahydroquinazoline derivative for 4 hours.

- Quantification: Measure GFP fluorescence via flow cytometry and Luciferase luminescence via a microplate reader.
- Validation: Confirm that GFP fluorescence increases dose-dependently while Luciferase luminescence remains at baseline.



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Fig 2: Dual-reporter assay workflow isolating p97-dependent vs independent degradation.

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